Methyl 5-(piperazin-1-yl)thiophene-2-carboxylate
Description
Methyl 5-(piperazin-1-yl)thiophene-2-carboxylate (CAS: 1955522-66-3) is a heterocyclic compound featuring a thiophene ring substituted with a piperazine group at the 5-position and a methyl ester at the 2-position. Its molecular formula is C10H15ClN2O2S (as the hydrochloride salt) with a molecular weight of 262.75 g/mol . The compound is typically synthesized with 95% purity and is structurally characterized by its dual functional groups: the piperazine moiety (a six-membered ring with two nitrogen atoms) and the thiophene-based carboxylate ester. These features make it a versatile intermediate in pharmaceutical chemistry, particularly in the development of kinase inhibitors and receptor-targeting agents .
Properties
Molecular Formula |
C10H14N2O2S |
|---|---|
Molecular Weight |
226.30 g/mol |
IUPAC Name |
methyl 5-piperazin-1-ylthiophene-2-carboxylate |
InChI |
InChI=1S/C10H14N2O2S/c1-14-10(13)8-2-3-9(15-8)12-6-4-11-5-7-12/h2-3,11H,4-7H2,1H3 |
InChI Key |
DAPAFSIBWDHRIC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(S1)N2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(piperazin-1-yl)thiophene-2-carboxylate typically involves the reaction of thiophene-2-carboxylic acid with piperazine in the presence of a suitable esterification agent. Common reagents include methanol and sulfuric acid, which facilitate the formation of the methyl ester .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(piperazin-1-yl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, often using alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: Thiophene-2-carboxylate derivatives.
Substitution: N-alkylated piperazine derivatives.
Scientific Research Applications
Methyl 5-(piperazin-1-yl)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of Methyl 5-(piperazin-1-yl)thiophene-2-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The piperazine moiety is known to enhance the compound’s ability to cross biological membranes, increasing its bioavailability .
Comparison with Similar Compounds
5-(Piperazin-1-ylmethyl)Thiophene-2-Carboxylic Acid Dihydrochloride
- CAS : 1172845-35-0
- Molecular Formula : C10H16Cl2N2O2S
- Molecular Weight : 283.22 g/mol
- Key Differences: The piperazine group is attached via a methylene (-CH2-) bridge to the thiophene ring, unlike the direct substitution in the target compound. Contains two hydrochloride counterions (vs. one in the target compound), increasing solubility in polar solvents. The carboxylic acid group (vs.
5-[(4-Methylpiperazin-1-yl)Methyl]Thiophene-2-Carboxylic Acid Dihydrochloride
- CAS : 2126178-22-9
- Molecular Formula : C11H18Cl2N2O2S
- Molecular Weight : 313.25 g/mol
- Key Differences: Incorporates a 4-methylpiperazine substituent, adding steric bulk and altering pharmacokinetic properties. Dihydrochloride salt form ensures higher aqueous solubility compared to the target compound’s hydrochloride form .
5-(1H-Pyrazol-1-ylmethyl)Thiophene-2-Carboxylic Acid
- CAS : 1006334-18-4
- Molecular Formula : C9H8N2O2S
- Molecular Weight : 208.24 g/mol
- Key Differences :
Structural and Functional Comparison Table
Key Research Findings
- Bioactivity : this compound derivatives are frequently used in kinase inhibitor synthesis due to the piperazine group’s ability to interact with ATP-binding pockets .
- Solubility: The hydrochloride and dihydrochloride salts of piperazine-containing analogs exhibit superior solubility in aqueous media compared to non-ionic derivatives, facilitating in vivo testing .
- Structural Flexibility : The methyl ester in the target compound allows for facile hydrolysis to carboxylic acids, enabling modular drug design .
Biological Activity
Methyl 5-(piperazin-1-yl)thiophene-2-carboxylate (MPTC) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H14N2O2S
- Molecular Weight : 226.30 g/mol
- IUPAC Name : this compound
- SMILES Notation : COC(=O)C1=CC=C(S1)N2CCNCC2
Biological Activity Overview
MPTC has been investigated for various biological activities, including:
- Antimicrobial Activity : Studies have shown that MPTC exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Its efficacy is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit key metabolic pathways.
- Anticancer Properties : MPTC has demonstrated anti-proliferative effects in several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The compound's mechanism involves inducing apoptosis and inhibiting cell cycle progression.
The biological activity of MPTC can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : MPTC acts as an inhibitor of certain enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
- Cell Signaling Modulation : The compound may modulate cell signaling pathways, influencing processes such as apoptosis and cell growth.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of MPTC against various pathogens. The results indicated:
| Pathogen | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 20 | 50 |
| Escherichia coli | 15 | 100 |
| Pseudomonas aeruginosa | 18 | 75 |
These findings suggest that MPTC has considerable potential as an antimicrobial agent, particularly against Staphylococcus aureus.
Anticancer Activity
In vitro studies on cancer cell lines revealed:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | <25 | Induction of apoptosis |
| MCF-7 | <30 | Cell cycle arrest at G1 phase |
| PC-3 | 40 | Inhibition of proliferation |
The compound showed potent activity against HepG2 cells, indicating its potential for liver cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
